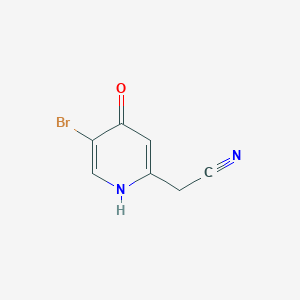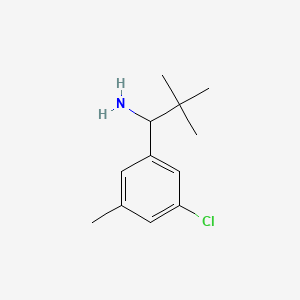
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure characterized by a tetrahydrofuran ring substituted with a phenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound, such as a β-ketoester, using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, to catalyze the asymmetric reduction of 2-chloro-β-ketoesters. This method is environmentally friendly and suitable for large-scale production due to its high yield and substrate universality .
化学反応の分析
Types of Reactions
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
科学的研究の応用
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and materials with specific properties
作用機序
The mechanism of action of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
類似化合物との比較
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share a similar tetrahydrofuran ring structure but differ in the substitution pattern.
(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid: This compound has a similar phenyl group but differs in the presence of bromine atoms.
(2S,3S)-Tartaric acid: Shares the same stereochemistry but has a different functional group arrangement.
Uniqueness
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group on the tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
1807888-00-1 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
(2S,3S)-2-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 |
InChIキー |
BFRVALJPWDJRTR-VHSXEESVSA-N |
異性体SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
正規SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




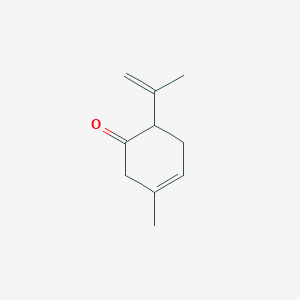

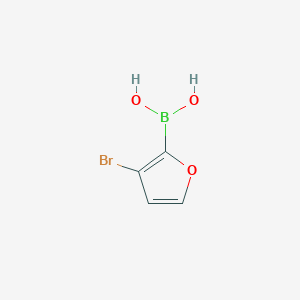
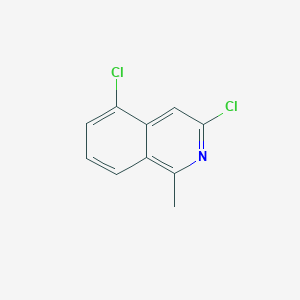
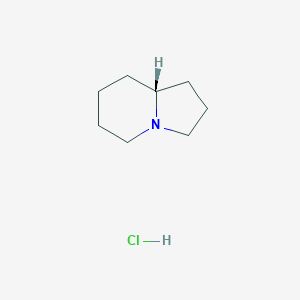
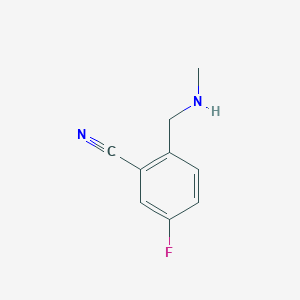

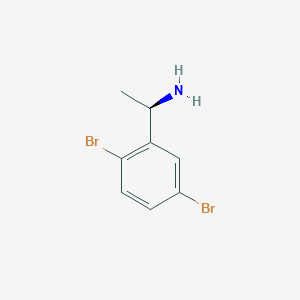

![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
